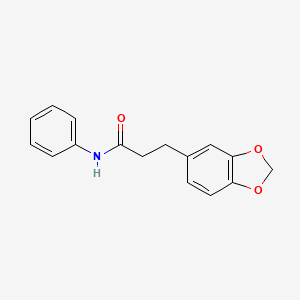

3-(1,3-benzodioxol-5-yl)-N-phenylpropanamide

説明

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic aromatic compounds to achieve the desired amide functionalities. For example, compounds with similar structural motifs have been synthesized using condensation reactions, where specific precursors are combined in the presence of catalysts or under specific conditions to form the benzodioxol moiety and the amide linkage (Shaabani et al., 2009; Asegbeloyin et al., 2014).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's behavior and interactions. X-ray diffraction studies and DFT calculations have been employed to determine the crystal structure and molecular geometry of similar compounds. These analyses reveal the bond lengths, angles, and the spatial arrangement of molecules, which are essential for predicting the compound's reactivity and interaction with biological targets (Low et al., 2002; Saeed et al., 2020).

Chemical Reactions and Properties

Chemical properties of 3-(1,3-benzodioxol-5-yl)-N-phenylpropanamide derivatives are influenced by the functional groups present. For instance, the benzodioxol moiety and the amide linkage contribute to the molecule's reactivity towards nucleophiles and electrophiles. Studies have shown that such compounds can undergo various chemical reactions, including hydroamination, to form benzodiazepines and other cyclic compounds, showcasing their versatile reactivity (Young et al., 2016).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are determined by the compound's molecular structure. For example, the presence of the benzodioxol and amide groups affects the compound's hydrogen bonding potential, impacting its solubility in organic solvents and water. Such properties are crucial for the compound's application in different fields (Johnson et al., 1991).

Chemical Properties Analysis

The chemical stability, reactivity, and potential interactions with biological molecules are key aspects of its chemical properties. Studies have explored the compound's role in inhibiting specific enzymes or receptors, providing insights into its potential therapeutic applications. The electronic structure, determined through spectroscopic methods and computational chemistry, informs on its reactivity and interaction with other molecules (Feng et al., 2011).

For further detailed research and studies on these aspects of this compound, including synthesis methods, molecular structure, and properties, refer to the following sources:

科学的研究の応用

Anticancer and Antimicrobial Applications

Research demonstrates that derivatives of 1,3-benzodioxole possess significant anticancer, DNA-binding, and antibacterial activities. For instance, compounds synthesized from 2-phenyl 1,3-benzodioxole have shown greater anticancer and antibacterial potency compared to standard reference compounds like cisplatin and cinoxacin. These compounds also exhibit the ability to bind to DNA, suggesting potential as therapeutic agents against cancer and bacterial infections (Gupta et al., 2016).

Synthesis and Structural Analysis

Advancements in the synthesis and structural analysis of related compounds have been made, contributing to the understanding of their chemical properties and potential applications. For example, the synthesis and characterization of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provided insights into its molecular structure, vibrational frequencies, and chemical shifts, aiding in the development of new compounds with improved properties (Demir et al., 2016).

Metabolic Studies

Metabolic studies on synthetic cannabinoids related to "3-(1,3-benzodioxol-5-yl)-N-phenylpropanamide" have offered valuable insights into their pharmacokinetics and potential metabolites. Understanding the metabolism of these substances is crucial for their detection in forensic samples and for evaluating their safety profiles (Cooman & Bell, 2019).

Antiepileptic and Anticonvulsant Effects

Novel phthalimide derivatives bearing the 1,3-benzodioxole structure have been explored for their antiepileptic activities. These compounds showed significant efficacy in reducing seizures, comparable to or better than standard treatments, suggesting their potential as new antiepileptic drugs (Asadollahi et al., 2019).

Environmental Applications

In environmental science, derivatives of 1,3-benzodioxole have been applied in the removal of heavy metals from acid mine drainage, showcasing their utility in water treatment processes. These compounds can selectively bind to and precipitate toxic metals, reducing their concentrations to safe levels (Matlock et al., 2002).

作用機序

Target of Action

Compounds with similar structures have been shown to exhibit anticancer activity against various cancer cell lines .

Mode of Action

Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

特性

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-16(17-13-4-2-1-3-5-13)9-7-12-6-8-14-15(10-12)20-11-19-14/h1-6,8,10H,7,9,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBPERJJCRYEQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methylphenoxy)-N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4631559.png)

![1-[4-methoxy-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B4631569.png)

![ethyl 4-({[(2-iodophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4631584.png)

![{1-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}amine hydrochloride](/img/structure/B4631599.png)

![3,4-dimethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4631604.png)

![N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4631613.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4631616.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4631618.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4631643.png)